molecular formula C11H16ClNO3 B8452957 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride

2-Isobutyl-6-methoxyisonicotinic acid hydrochloride

Cat. No.: B8452957
M. Wt: 245.70 g/mol
InChI Key: QYLDIQTWDIGJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is a chemical compound that belongs to the class of isonicotinic acid derivatives. This compound is characterized by the presence of an isobutyl group at the 2-position and a methoxy group at the 6-position of the isonicotinic acid structure. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Alkylation: Introduction of the isobutyl group.

    Methoxylation: Introduction of the methoxy group.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-6-methoxyisonicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of any nitro groups to amines.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Isobutyl-6-hydroxy-isonicotinic acid, while substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Isobutyl-6-methoxyisonicotinic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methoxyisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound with a carboxyl group at the 4-position.

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Picolinic Acid: Another isomer with the carboxyl group at the 2-position.

Uniqueness

2-Isobutyl-6-methoxyisonicotinic acid hydrochloride is unique due to the presence of both the isobutyl and methoxy groups, which can significantly alter its chemical and biological properties compared to its parent compound and other isomers. These modifications can enhance its solubility, stability, and potential biological activities.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

2-methoxy-6-(2-methylpropyl)pyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-7(2)4-9-5-8(11(13)14)6-10(12-9)15-3;/h5-7H,4H2,1-3H3,(H,13,14);1H

InChI Key

QYLDIQTWDIGJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=C1)C(=O)O)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-isobutyl-6-methoxy-isonicotinic acid methyl ester (1.20 g, 5.38 mmol) in 25% aq. HCl (60 mL) is stirred at 65° C. for 16 h. The solvent is removed in vacuo and the residue is dried under HV to give 2-isobutyl-6-methoxy-isonicotinic acid hydrochloride (1.20 g) as a solid; LC-MS*: tR=0.48 min, [M+1]+=210.1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

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